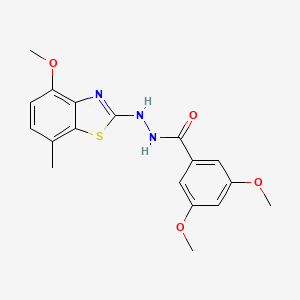

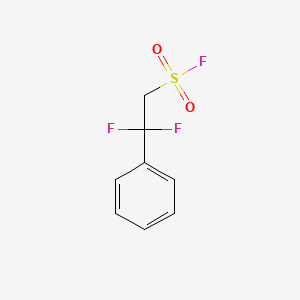

![molecular formula C19H23N5O2 B3016735 1,3,7-三甲基-9-(2-苯乙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 877616-21-2](/img/structure/B3016735.png)

1,3,7-三甲基-9-(2-苯乙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

描述

Synthesis Analysis

The synthesis of various purine derivatives has been explored in the provided studies. In one study, mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione were synthesized using metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) in combination with thiocyanate and cyanate ions. The coordination of these ligands with metal ions was through nitrogen, sulfur, and oxygen atoms, respectively . Another study reported the one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, leading to high yields of the final pyridopyrimidine derivatives . Additionally, the synthesis of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system was achieved, showing antiinflammatory activity in an arthritis rat model . Furthermore, the intramolecular alkylation of certain purine derivatives led to the formation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized using various spectroscopic techniques. UV-Visible and infrared spectroscopy were employed to characterize the mixed ligand metal complexes, and elemental analyses were conducted using C, H, N analysis and atomic absorption techniques . The infrared investigation of trimethylsilyl derivatives of pyrimidines and purines revealed that the derivatives maintained aromatic ring systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these purine derivatives were diverse. The coordination chemistry in the formation of mixed ligand metal complexes involved the interaction of metal ions with nitrogen, sulfur, and oxygen atoms of the ligands . The synthesis of pyridopyrimidine derivatives involved a [1,5]-hydrogen shift and a cycloaddition reaction followed by dehydration to yield the final products . The antiinflammatory purine derivatives were synthesized through a series of reactions starting from a nitrosopyrimidine derivative . The intramolecular alkylation process was key to obtaining the imidazo[1,2,3-cd]purine derivatives .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds were reported in some studies. For instance, the mixed ligand metal complexes were found to be solid, and their magnetic susceptibility and conductivity were measured . The trimethylsilyl derivatives of pyrimidines and purines were reported to possess aromatic ring systems, and their physical properties were documented .

Case Studies and Applications

The synthesized purine derivatives have shown potential in various applications. The antiinflammatory activity of substituted analogues of the pyrimidopurinediones was demonstrated in an adjuvant-induced arthritis rat model, with some compounds showing potency levels comparable to naproxen and lacking gastric ulcer inducing potential or ocular toxicity . These findings suggest potential therapeutic applications for these compounds in the treatment of chronic inflammation.

科学研究应用

合成和化学性质

化合物 1,3,7-三甲基-9-(2-苯乙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮由于其复杂的结构,在杂环化学领域发挥着重要作用。Šimo 等人(2000 年)关于通过 1,3-偶极环加成合成 2-三唑基嘧啶并[1,2,3-cd]嘌呤-8,10-二酮的研究,提供了对合成途径的见解,这些途径可能应用于或受该化合物的合成启发。此类方法对于开发具有药物化学和材料科学潜在应用的新型化合物至关重要 Šimo、Rybár 和 Alföldi,2000。

潜在生物活性

1,3,7-三甲基-9-(2-苯乙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮的结构表明具有潜在的生物活性,因为它与嘌呤衍生物相似,嘌呤衍生物通常因其药理特性而被探索。例如,Šimo 等人(1995 年)报道的新型 [c,d]-稠合嘌呤二酮及其从嘧啶前体合成,突出了对嘌呤类似物在药物发现中的持续兴趣。这些化合物由于其与天然嘌呤碱的结构亲和性,可能表现出一系列生物活性,从酶抑制到受体调节 Šimo、Rybár 和 Alföldi,1995。

在药物设计中的意义

1,3,7-三甲基-9-(2-苯乙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮的复杂结构可能在药物设计领域提供独特的机会,特别是作为开发新治疗剂的支架。对类似嘌呤衍生物的研究,例如 Kaminski 等人(1989 年)关于取代的 2,3-二氢-6-羟基嘧啶并[2,1-f]嘌呤-4,8(1H,9H)-二酮显示出抗炎活性的工作,举例说明了嘌呤核心的修饰如何导致具有显着药理特性的化合物 Kaminski、Solomon、Conn、Wong、Chiu、Massa、Siegel 和 Watnick,1989。

属性

IUPAC Name |

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-11-23(10-9-14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(3)19(26)21(16)2/h4-8,13H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXOSPZPQQMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331772 | |

| Record name | 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

CAS RN |

877616-21-2 | |

| Record name | 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

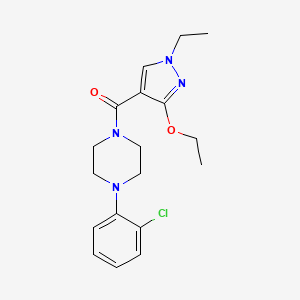

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

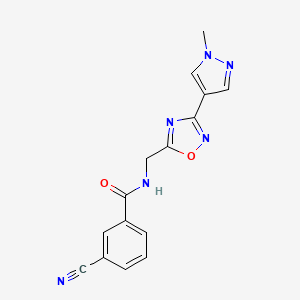

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)